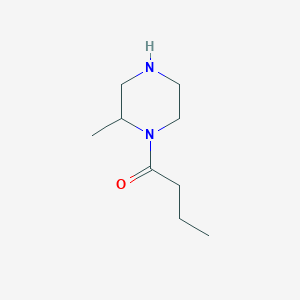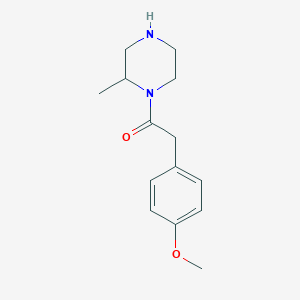
2-(4-Methoxyphenyl)-1-(2-methylpiperazin-1-yl)ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Methoxyphenyl)-1-(2-methylpiperazin-1-yl)ethan-1-one (MPEP) is an important research compound used in a variety of scientific studies. It is a type of piperazine compound, which is a cyclic amine consisting of two nitrogen atoms at its core. MPEP is a potent agonist of the metabotropic glutamate receptor 5 (mGluR5), and has been used in a variety of scientific studies to investigate the role of the mGluR5 in the central nervous system.
科学的研究の応用
2-(4-Methoxyphenyl)-1-(2-methylpiperazin-1-yl)ethan-1-one has been used in a variety of scientific studies to investigate the role of the mGluR5 in the central nervous system. It has been used to study the effects of mGluR5 activation on neuronal excitability and synaptic plasticity. It has also been used to investigate the role of mGluR5 in the regulation of anxiety, depression, and learning and memory. Additionally, 2-(4-Methoxyphenyl)-1-(2-methylpiperazin-1-yl)ethan-1-one has been used to study the role of mGluR5 in the development of Parkinson’s disease and Huntington’s disease.
作用機序
2-(4-Methoxyphenyl)-1-(2-methylpiperazin-1-yl)ethan-1-one is a potent agonist of the mGluR5, which is a type of glutamate receptor that is expressed in the central nervous system. Activation of mGluR5 by 2-(4-Methoxyphenyl)-1-(2-methylpiperazin-1-yl)ethan-1-one results in the activation of downstream signaling pathways that regulate neuronal excitability and synaptic plasticity. This can lead to changes in behavior and cognition.
Biochemical and Physiological Effects
2-(4-Methoxyphenyl)-1-(2-methylpiperazin-1-yl)ethan-1-one has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein involved in neuronal plasticity and survival, in the hippocampus. It has also been shown to reduce the levels of pro-inflammatory cytokines in the hippocampus and prefrontal cortex. Additionally, 2-(4-Methoxyphenyl)-1-(2-methylpiperazin-1-yl)ethan-1-one has been shown to reduce anxiety-like behavior and improve memory and learning in animal models.
実験室実験の利点と制限
The use of 2-(4-Methoxyphenyl)-1-(2-methylpiperazin-1-yl)ethan-1-one in scientific studies has a number of advantages. It is a potent agonist of the mGluR5 and has been shown to have a variety of biochemical and physiological effects. Additionally, it is relatively easy to synthesize and is relatively stable in solution. However, there are also some limitations to the use of 2-(4-Methoxyphenyl)-1-(2-methylpiperazin-1-yl)ethan-1-one in scientific studies. It is not selective for the mGluR5 and can also activate other glutamate receptors. Additionally, its effects on behavior and cognition are not always consistent, and it can produce unwanted side effects such as sedation.
将来の方向性
The use of 2-(4-Methoxyphenyl)-1-(2-methylpiperazin-1-yl)ethan-1-one in scientific studies has a number of potential future directions. One potential direction is the use of 2-(4-Methoxyphenyl)-1-(2-methylpiperazin-1-yl)ethan-1-one to study the role of mGluR5 in the development of neurodegenerative diseases such as Alzheimer’s disease and Parkinson’s disease. Additionally, further research could be conducted to investigate the effects of 2-(4-Methoxyphenyl)-1-(2-methylpiperazin-1-yl)ethan-1-one on other physiological systems such as the cardiovascular system. Additionally, further research could be conducted to investigate the role of mGluR5 in the regulation of mood and emotion. Finally, further research could be conducted to investigate the potential therapeutic applications of 2-(4-Methoxyphenyl)-1-(2-methylpiperazin-1-yl)ethan-1-one in the treatment of neurological and psychiatric disorders.
合成法
2-(4-Methoxyphenyl)-1-(2-methylpiperazin-1-yl)ethan-1-one is synthesized through a two-step process. The first step involves the reaction of 4-methoxyphenylacetonitrile with 2-methylpiperazine in the presence of a base such as potassium carbonate. This reaction results in the formation of 2-(4-methoxyphenyl)-1-(2-methylpiperazin-1-yl)ethan-1-one. The second step involves the reaction of the intermediate product with an acid such as sulfuric acid to form the final product, 2-(4-Methoxyphenyl)-1-(2-methylpiperazin-1-yl)ethan-1-one.
特性
IUPAC Name |
2-(4-methoxyphenyl)-1-(2-methylpiperazin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-11-10-15-7-8-16(11)14(17)9-12-3-5-13(18-2)6-4-12/h3-6,11,15H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNRHURYJSIMRMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCN1C(=O)CC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methoxyphenyl)-1-(2-methylpiperazin-1-yl)ethan-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

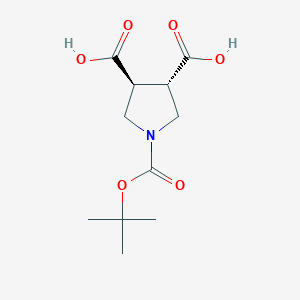
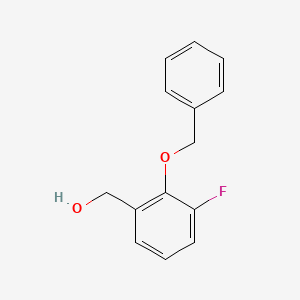
![1-[(4-Nitro-phenylimino)-methyl]-naphthalen-2-ol](/img/structure/B6332140.png)

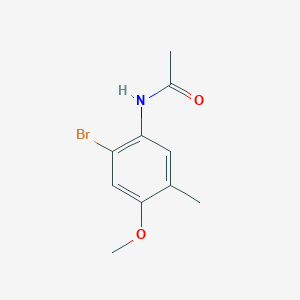
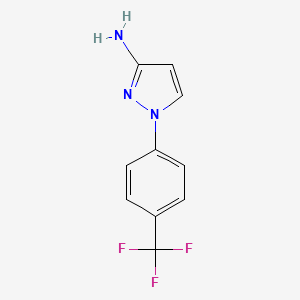
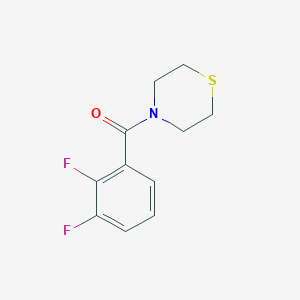

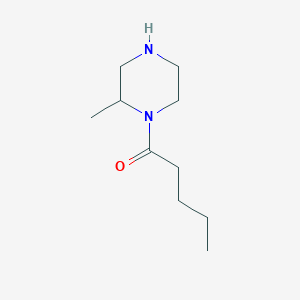

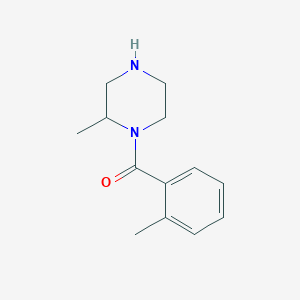
![Ethyl 5-[(2-fluorophenyl)methyl]-1H-pyrazole-4-carboxylate](/img/structure/B6332215.png)
